Target Class Differentiation: CHK1 ATP-Competitive Inhibition vs. WDR5/MLL PPI Antagonism
The compound is a CHK1 kinase inhibitor, a mechanism fundamentally distinct from WDR5/MLL protein-protein interaction (PPI) inhibitors like OICR-9429. A direct comparison of target engagement reveals the compound operates via ATP-competitive inhibition of the CHK1 catalytic domain, while OICR-9429 acts as a WIN-site antagonist of WDR5 with a Kd of 93 nM [REFS-1, REFS-2]. These mechanisms are not interchangeable and target different cellular pathways. Procurement for a CHK1-dependent project requires a CHK1 inhibitor; using a WDR5 inhibitor would constitute a target-class error.
| Evidence Dimension | Primary Mechanism of Action & Target |
|---|---|
| Target Compound Data | ATP-competitive CHK1 kinase inhibitor (explicitly claimed in patent) |
| Comparator Or Baseline | OICR-9429: Non-competitive WDR5 WIN-site antagonist (Kd = 93 nM, IC50 = 64 nM). MM-102: Peptidomimetic MLL1/WDR5 PPI inhibitor (IC50 = 2.4-2.9 nM). |
| Quantified Difference | Not applicable (qualitative mechanistic difference); WDR5 binding affinity of comparator is in low nanomolar range, but mechanism is orthogonal. |
| Conditions | CHK1 kinase inhibition assay (patent context) vs. WDR5 binding/displacement assays (literature context) |
Why This Matters
Ensures procurement of a tool compound with the correct mechanism of action for CHK1-dependent DNA damage response and cell cycle checkpoint studies, preventing wasted resources on pathway-irrelevant WDR5 inhibitors.
- [1] Arrington, K. L., et al. Inhibitors of Checkpoint Kinases. U.S. Patent Application Publication No. US 2009/0258852 A1. October 15, 2009. View Source
